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Menaquinones (vitamin K2) feature a 2-methyl-1,4-naphthoquinone structure that absorbs ultraviolet light.

The UV spectrum typically shows two major absorption peaks [1]:

A primary peak around 248–250 nm
A secondary peak around 260–270 nm
A third, weaker peak around 325–330 nm may also be present [2]

This characteristic profile allows for the preliminary identification and quantification of MK-6 in bacterial

extracts or purified samples [3]. UV spectrophotometry is often used as a initial check before more specific

chromatographic analysis.

Detailed Protocol: MK-6 Extraction and UV Analysis

This protocol synthesizes methods from recent studies for extracting menaquinones from bacterial cells and

characterizing them via UV spectrophotometry.

Cell Cultivation and Harvesting

Strain Selection: Use a known MK-6-producing strain, such as Campylobacter jejuni or Kocuria sp.
[4] [5].
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Growth Conditions: Culture the bacteria in an appropriate liquid medium (e.g., containing peptone,

yeast extract, NaCl, glucose). Incubate at 30–37°C with agitation (120 rpm) for 48 hours [5].
Harvesting: Centrifuge the culture at 6,000 rpm for 15 minutes at 4°C. Discard the supernatant and

wash the cell pellet with distilled water [5].

Menaquinone Extraction

The Lysozyme-Chloroform-Methanol (LCM) Method is recommended for its efficiency and higher yields

compared to traditional methods [1].

Cell Disruption: Suspend the wet cell pellet in methanol. Add lysozyme (final concentration ~1

mg/mL) and incubate in a 40°C water bath for 45 minutes with occasional vigorous mixing [5] [1].
Solvent Extraction: Add chloroform to the mixture (e.g., methanol:chloroform 1:1 v/v) and shake

vigorously. This step helps partition menaquinones into the organic phase.
Purification: Transfer the mixture to a separation funnel. Add petroleum ether and separate the

phases. Menaquinones will partition into the yellow methanolic layer.
Concentration: Collect the methanolic phase and evaporate it to dryness under a stream of nitrogen

or using a rotary evaporator at 40°C [5]. Redissolve the dry extract in a known volume of methanol or
isopropanol for analysis.

UV Spectrophotometric Analysis

Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Methanol or isopropanol serves
as a blank.

Scanning Parameters:
Wavelength Range: 200–400 nm [5]

Scan Speed: Medium
Slit Width: 2 nm

Identification: Obtain the absorbance spectrum of the sample. A positive indication of menaquinones
is the presence of the two characteristic peaks around 248–250 nm and 260–270 nm [1] [2].

Quantification:
For quantification, measure the absorbance at the maximum (~248 nm).

Calculate the concentration using the Beer-Lambert law (A = ε * c * l) and the molar absorptivity
(ε) for MK-6. If ε is unknown, quantify by constructing a calibration curve using a commercial

MK-6 standard [6].

The workflow below summarizes the key steps from cell culture to UV analysis.
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Start: Bacterial Cell Pellet

Cell Disruption
(Lysozyme + Methanol, 40°C, 45 min)

Solvent Extraction
(Add Chloroform, partition)

Purification
(Collect yellow methanolic phase)

Concentration
(Evaporate to dryness)

UV Analysis
(Scan 200-400 nm in methanol)

Result: UV Spectrum
(Peaks at ~248 nm & ~270 nm)

Click to download full resolution via product page

Method Validation and Quality Control

Specificity: Confirm that the absorbance is due to MK-6 by spiking the sample with a known

standard.
Linearity: Prepare a standard curve with at least five concentrations of authentic MK-6 (e.g., 1–20

µg/mL). The curve should have a correlation coefficient (R²) >0.995.
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Precision: Perform replicate analyses (n=3-6) of the same sample to determine intra-day and inter-

day precision, expressed as % Relative Standard Deviation (%RSD). An %RSD <5% is desirable [7].
Accuracy: Assess recovery by spiking a pre-analyzed sample with a known amount of MK-6

standard. Recovery rates of 90–110% are generally acceptable [8].

Advanced Confirmation Techniques

For definitive identification, UV spectrophotometry should be coupled with chromatographic and spectral

methods:

Technique
Key Application &
Purpose

Typical Experimental Conditions

TLC Rapid purity check and
preliminary profile of

quinones [4] [1]

Stationary phase: Silica gel GF254; Mobile phase:
Hexane/tert-butyl methyl ether (9:1, v/v); Detection: UV

lamp (254 nm).

HPLC/UPLC High-resolution separation

and quantification of
different MK analogues [1]

Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5

µm); Mobile Phase: Methanol/Isopropanol (e.g., 3:1
v/v); Flow Rate: 1.0 mL/min; Detection: UV-Vis DAD

(248-270 nm).

LC-ESI-
QTOF-MS

Confirm molecular weight

and structure with high
accuracy [5]

Ionization: Electrospray Ionization (ESI), positive mode;

Scan Range: 100-1500 m/z; Used to identify [M+Na]+ or
[M+H]+ adducts.

Discussion and Application Notes

Choice of Extraction Method: The LCM method [1] uses wet cells and is faster (completed in about

1 day) than methods requiring freeze-drying. It significantly increases MK-6 yield, which is crucial for
strains with low native production.

Role of UV Spectrophotometry: It is an indispensable first-line tool due to its speed, simplicity,
and cost-effectiveness. It allows for rapid screening of bacterial cultures and quick assessment of

extraction efficiency before committing to more time-consuming and expensive LC-MS analyses.
Troubleshooting:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12311702/
https://www.sciencedirect.com/science/article/pii/S0308814622006343
https://pubmed.ncbi.nlm.nih.gov/6663282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8188722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8188722/
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-025-02751-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC8188722/
https://www.smolecule.com/products/s628440?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Weak Absorbance: This may indicate low MK-6 content. Increase the biomass used for

extraction or optimize fermentation conditions to enhance production [1].
Atypical Spectrum: Contamination from other quinones or pigments can distort the spectrum.

Further purification using the petroleum ether washing step is recommended [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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